molecular formula C23H23N3 B2564438 4-[4-(2-naphthylmethyl)piperazino]-1H-indole CAS No. 334974-45-7

4-[4-(2-naphthylmethyl)piperazino]-1H-indole

Cat. No.: B2564438
CAS No.: 334974-45-7
M. Wt: 341.458
InChI Key: BPOFOALTXXGQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-naphthylmethyl)piperazino]-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the piperazine ring is often found in various drugs due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-naphthylmethyl)piperazino]-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-naphthylmethyl)piperazino]-1H-indole can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield amines.

Scientific Research Applications

4-[4-(2-naphthylmethyl)piperazino]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-naphthylmethyl)piperazino]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and activate or inhibit these targets. The piperazine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-naphthylmethyl)piperazino]-1H-indole is unique due to its specific combination of an indole and a piperazine moiety, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and pharmaceutical development.

Properties

IUPAC Name

4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3/c1-2-5-20-16-18(8-9-19(20)4-1)17-25-12-14-26(15-13-25)23-7-3-6-22-21(23)10-11-24-22/h1-11,16,24H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFOALTXXGQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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